REACTION_SMILES
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[C:9](#[N:10])[c:11]1[cH:12][c:13]([CH:14]=[O:15])[cH:16][cH:17][c:18]1[F:19].[CH3:25][CH2:26][O:27][C:28](=[O:29])[CH3:30].[H-:7].[Na+:8].[O:20]=[CH:21][N:22]([CH3:23])[CH3:24].[OH:1][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6]1>>[O:1]([CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6]1)[c:18]1[c:11]([C:9]#[N:10])[cH:12][c:13]([CH:14]=[O:15])[cH:16][cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cc(C=O)ccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CCCC1
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Name
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Type
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product
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Smiles
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N#Cc1cc(C=O)ccc1OC1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |